2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid
Overview
Description
2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid is a useful research compound. Its molecular formula is C7H15N3O3 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chromatographic Analysis
The chromatographic behavior of N-carbamoyl derivatives of amino acids, including structures similar to 2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid, has been thoroughly investigated. These studies have established preferred solvents for chromatographic separation, highlighting the compound's significance in analytical chemistry for detecting and quantifying amino acid derivatives down to microgram levels (Phillips, 1954).
Synthetic Applications
Copper-catalyzed carboamination of alkenes presents an efficient method for synthesizing γ-Amino butyric acid (GABA) derivatives, showcasing an application of compounds structurally related to this compound in creating neurologically active molecules (Zhu et al., 2017).
Nutritional Biochemistry
In nutritional biochemistry, DL-2-hydroxy-(4-methylthio)butanoic acid, a compound with structural similarities to this compound, is explored for its protective role in maintaining intestinal epithelial barrier function, showcasing its biological significance and potential therapeutic applications (Martín-Venegas et al., 2013).
Material Science
In the realm of materials science, the compound and its derivatives have been employed in postsynthetic modifications of metal-organic frameworks (MOFs), illustrating its versatility in functionalizing and enhancing the properties of porous materials (Garibay et al., 2009).
Organic Chemistry and Biochemistry
The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives from amino acids highlights advanced methodologies in organic synthesis, contributing to medicinal chemistry and probe development through 19F NMR sensitive detection (Tressler & Zondlo, 2014).
Properties
IUPAC Name |
2-(2-aminoethylcarbamoylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-2-5(6(11)12)10-7(13)9-4-3-8/h5H,2-4,8H2,1H3,(H,11,12)(H2,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTSSEBTUJKUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.